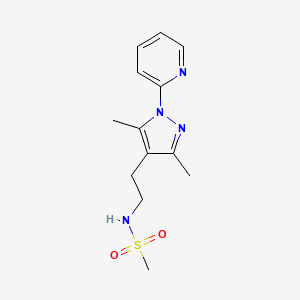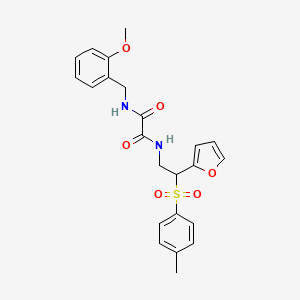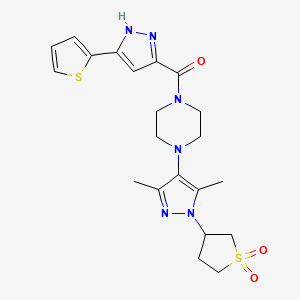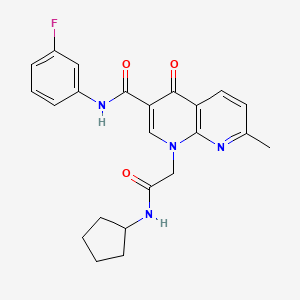![molecular formula C19H13Cl2N3O4 B2540377 N-[1-(3,4-diclorobencil)-6-oxo-1,6-dihidro-3-piridinil]-2-nitrobencenocarboxamida CAS No. 339009-14-2](/img/structure/B2540377.png)
N-[1-(3,4-diclorobencil)-6-oxo-1,6-dihidro-3-piridinil]-2-nitrobencenocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and coordination chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of N-aryl(indol-3-yl)glyoxamides, as described in one study, involves the formation of a glyoxamide skeleton, which is then further modified to achieve the desired compound . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of the compound may also involve the stepwise construction of the pyridinyl core, followed by the introduction of the nitrobenzenecarboxamide moiety.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was determined using X-ray diffraction, revealing details about its conformation and intermolecular interactions . Similarly, the crystal structures of various N^2,N^6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives were characterized, providing insights into their molecular geometries . These studies underscore the importance of structural analysis in understanding the properties of complex molecules.
Chemical Reactions Analysis
The reactivity of organic compounds is influenced by their functional groups and molecular structure. For instance, the photo-rearrangement of N-aryl-2-nitrobenzamides under light exposure leads to the formation of azo compounds, with the reaction scope depending on the substituents present on the N-aryl system . Additionally, the complexing behavior of aromatic thioamides with transition metals results in various metal complexes, demonstrating the ligand properties of such compounds . These findings suggest that the compound may also undergo specific chemical reactions based on its nitro and amide functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. For example, the solubility, melting point, and stability can be influenced by the presence of nitro groups or the ability to form hydrogen bonds, as seen in the synthesis and characterization of carbacylamidophosphate compounds . The electronic properties, such as UV-Vis absorption and fluorescence, can also be affected by the molecular framework, as indicated by the spectroscopic properties of the compounds studied .
Aplicaciones Científicas De Investigación
Afinidad hacia los receptores Sisma-1 y Sigma-2
Se sintetizó una serie de azoles y aminoazoles con un grupo 3,4-diclorobencilo unido a un átomo de nitrógeno cíclico mediante la reacción de los sistemas parentales con cloruro de 3,4-diclorobencilo . Se determinaron las afinidades de algunos representantes hacia los receptores sigma-1 y sigma-2 mediante ensayos de unión a receptores . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos dirigidos a estos receptores.
Espectroscopia de RMN
El compuesto se utilizó en investigaciones relacionadas con la síntesis y la espectroscopia de RMN . Esto sugiere que podría utilizarse como compuesto de referencia en estudios de RMN.
Síntesis de azoles y aminoazoles
El compuesto se utilizó en la síntesis de azoles y aminoazoles . Esto sugiere que podría utilizarse como material de partida o intermedio en la síntesis de estos tipos de compuestos.
Discriminación de productos regioisómeros
El compuesto se utilizó en la discriminación de productos regioisómeros basados en datos de RMN de 13C o mediante espectroscopia de diferencia NOE . Esto sugiere que podría utilizarse en estudios que implican la identificación y caracterización de regioisómeros.
Potencial biológico de los derivados del indol
Los derivados del indol poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterásica, etc. . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos con estos tipos de actividades.
Reactante en síntesis química
El compuesto se utilizó como reactante en una determinada ruta de síntesis química. Esto sugiere que podría utilizarse como reactante en otras rutas de síntesis química también.
Propiedades
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-15-7-5-12(9-16(15)21)10-23-11-13(6-8-18(23)25)22-19(26)14-3-1-2-4-17(14)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRZUWPMFNJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)

![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)
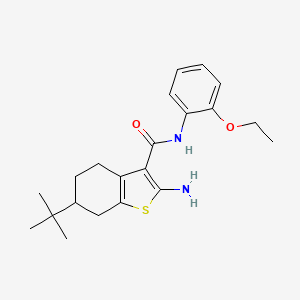
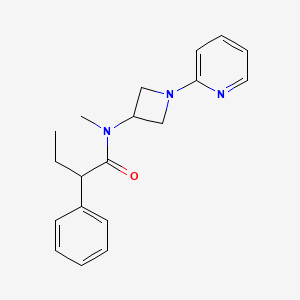
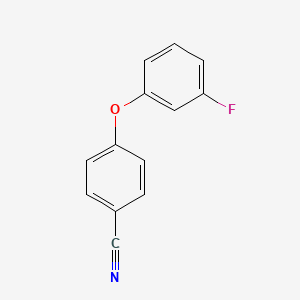
![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
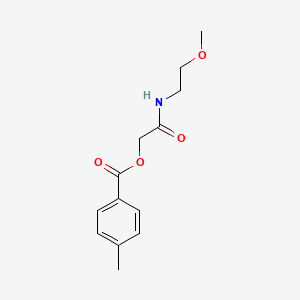
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine](/img/structure/B2540309.png)
